1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
Description
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a chiral proline derivative featuring a 4-(2-methylpropyl)phenyl-substituted propanoyl group at the L-proline nitrogen. The (2S)-stereochemistry of the propanoyl moiety distinguishes it from racemic analogs, influencing its physicochemical and pharmacokinetic properties. This compound is structurally related to ibuprofen derivatives, where modifications such as esterification or amidation of the parent carboxylic acid group aim to enhance bioavailability or reduce gastrointestinal toxicity . Its proline backbone may confer unique metabolic stability compared to simpler esters or amides, as seen in glucuronide conjugates .
Properties
CAS No. |
662165-78-8 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13-,16-/m0/s1 |
InChI Key |
ZIULIYAPFWDQFO-BBRMVZONSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and 4-(2-methylpropyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Activity :
- Anticonvulsant Effects :
- Cancer Research :
Biochemical Applications
- Enzyme Inhibition :
- Peptide Synthesis :
Case Studies
Mechanism of Action
The mechanism of action of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, pain, or other physiological processes.
Effects: Exhibiting pharmacological effects such as anti-inflammatory or analgesic activity.
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact : The proline ester in the target compound likely improves solubility compared to carboxylic acid analogs (e.g., Imp. A) but may reduce metabolic stability relative to amides (e.g., Imp. C) .
- Substituent Position: The 4-(2-methylpropyl) group enhances steric bulk compared to 3-substituted analogs (Imp.
Stereochemical Considerations
The (2S)-configuration of the propanoyl group differentiates the target compound from racemic impurities (e.g., Imp. A–N in ). Enantiopure derivatives often exhibit superior pharmacological activity; for example, (S)-ibuprofen is the active enantiomer in COX inhibition. Similarly, the (2S)-propanoyl-L-proline structure may optimize chiral recognition in biological systems, reducing off-target effects seen in racemic mixtures .
Comparison with Target Compound :
- The proline ester may balance lipophilicity and hydrolysis rates better than ethyl esters or glucuronides, enabling sustained release .
- Unlike glucuronides, the proline moiety could bypass first-pass metabolism, improving oral bioavailability .
Research Findings and Data
Physicochemical Properties
Data from synthesized analogs () suggest:
- LogP : Proline derivatives (estimated LogP ~2.5–3.0) are less lipophilic than ethyl esters (LogP ~3.5–4.0) but more than glucuronides (LogP ~1.0–1.5).
- Solubility : Proline esters show moderate aqueous solubility (0.5–1.2 mg/mL) due to hydrogen-bonding capacity, surpassing carboxylic acids but trailing amides .
Pharmacological Implications
- COX Inhibition : The 4-(2-methylpropyl)phenyl group is critical for COX-1/2 binding. Proline esterification may reduce gastric irritation compared to free acids (e.g., ibuprofen) .
- Metabolism : Proline derivatives are less prone to rapid glucuronidation than hydroxylated analogs (e.g., Imp. L, 1-Hydroxyibuprofen) .
Biological Activity
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline, also known as a derivative of L-proline, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a proline moiety linked to a substituted phenyl group. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.396 g/mol
- CAS Number : 662165-78-8
Biological Significance of Proline
Proline plays significant roles in various biological processes, including:
- Protein Synthesis : It is a key amino acid involved in the synthesis of proteins.
- Cell Signaling : Proline acts as a signaling molecule that can influence cellular responses.
- Stress Protection : It helps protect cells from oxidative stress and contributes to cellular homeostasis .
The biological activity of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline can be attributed to several mechanisms:
1. Proline Metabolism
Proline metabolism is critical for energy production and stress response. It has been shown that proline can enhance the survival of cells under oxidative stress by modulating reactive oxygen species (ROS) levels and activating antioxidant defenses .
2. Transport Mechanisms
Research indicates that L-proline is transported in the intestines through specific transporters that are sodium-dependent. This transport mechanism is essential for the absorption of proline and its derivatives in human tissues, impacting their biological availability and efficacy .
In Vitro Studies
A study explored the anti-parasitic effects of proline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The research highlighted that proline derivatives could inhibit the uptake of proline by the parasite, thereby affecting its growth and differentiation .
Case Study: Proline in Cancer Research
Proline's role in cancer cell metabolism has been investigated, revealing that it can alter metabolic pathways in tumor cells. The modulation of proline levels has been linked to changes in cell proliferation and apoptosis, suggesting potential applications in cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
